
Ethyl 4,7-dichloroquinoline-3-carboxylate
Overview
Description
Ethyl 4,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,7-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-dichloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, ethyl 4,7-dichloroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its unique substitution pattern allows for various substitution reactions that can lead to the formation of diverse chemical compounds.
Biology
This compound is being investigated for its potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
- Antimalarial Properties : Its structural similarity to other quinoline derivatives positions it as a potential antimalarial agent. Research indicates that compounds within this class can inhibit enzymes critical for the survival of malaria pathogens.
Medicine
The compound is recognized for its role as a precursor in the development of pharmaceutical agents. Notably, it is involved in synthesizing drugs for treating conditions such as systemic lupus erythematosus and discoid lupus erythematosus through its derivative, hydroxychloroquine sulfate .
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains, indicating their potential use in developing new antibiotics.
- Antimalarial Research : In vitro assays revealed that this compound could inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Further investigations are ongoing to elucidate its mechanism of action and optimize its efficacy.
- Pharmaceutical Development : As an intermediate in synthesizing hydroxychloroquine sulfate, this compound plays a vital role in creating effective treatments for autoimmune diseases .
Mechanism of Action
The mechanism of action of ethyl 4,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A closely related compound with similar chemical properties.
Ethyl 4,6-dichloroquinoline-3-carboxylate: Another derivative with slight structural differences
Uniqueness
Ethyl 4,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and applications .
Biological Activity
Ethyl 4,7-dichloroquinoline-3-carboxylate (EDQC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EDQC, including its mechanisms of action, comparative efficacy with similar compounds, and detailed research findings.
Chemical Structure and Properties
EDQC is characterized by a quinoline backbone with two chlorine substituents at positions 4 and 7, and an ethyl ester functional group at position 3. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.
The biological activity of EDQC is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to enzymes and receptors, modulating their activities which can lead to various therapeutic effects. The precise pathways involved depend on the biological context and the specific target proteins engaged by the compound.
Antimicrobial Activity
EDQC has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both bacterial and fungal strains. For instance, in vitro assays have demonstrated that EDQC possesses a minimum inhibitory concentration (MIC) that is competitive with established antimicrobial agents.
Table 1: Antimicrobial Activity of EDQC
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Candida albicans | 8 |
Antimalarial Activity
One of the most promising aspects of EDQC is its antimalarial activity. In vitro studies have shown that it effectively inhibits the growth of Plasmodium falciparum, with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine.
Table 2: Antimalarial Efficacy of EDQC
In vivo studies further corroborate these findings, showing substantial reductions in parasitemia in infected mice treated with EDQC compared to controls .
Cytotoxicity Studies
While assessing the safety profile of EDQC, cytotoxicity assays were performed on various cell lines, including Vero cells and human cancer cell lines. Results indicate that EDQC exhibits selective cytotoxicity towards cancer cells while maintaining a favorable safety profile in non-cancerous cells.
Table 3: Cytotoxicity Profile of EDQC
Cell Line | IC50 (µM) | Observation |
---|---|---|
Vero | >100 | No significant toxicity |
HCT-116 (colon cancer) | 27.26 | Moderate sensitivity |
MCF-7 (breast cancer) | 23.39 | Moderate sensitivity |
Case Studies and Research Findings
- Antimalarial Efficacy : A study conducted on various quinoline derivatives including EDQC demonstrated superior antimalarial properties compared to chloroquine, particularly against resistant strains of P. falciparum. The study highlighted the potential for developing new therapies based on EDQC for malaria treatment .
- Anticancer Potential : Research has shown that EDQC not only inhibits tumor cell growth but also induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's ability to selectively target cancer cells while sparing normal cells underscores its therapeutic potential.
- In Silico Studies : Computational analyses suggest that EDQC may act as a potent inhibitor of several key enzymes involved in cancer metabolism and proliferation pathways, indicating further areas for exploration in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4,7-dichloroquinoline-3-carboxylate, and how can reaction conditions influence product purity?
Methodological Answer: The synthesis typically involves hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% NaOH solution, followed by decarboxylation to yield 4-hydroxy-7-chloroquinoline. Final chlorination with phosphorus oxychloride (POCl₃) introduces the second chlorine atom at the 4-position . Side reactions, such as incomplete chlorination or ester hydrolysis, can reduce purity. Optimizing reaction time, temperature, and stoichiometry (e.g., excess POCl₃) minimizes by-products. For example, prolonged heating during chlorination may lead to decomposition, while insufficient POCl₃ results in residual hydroxyl groups .
Q. What spectroscopic and analytical techniques are critical for structural elucidation of this compound and its derivatives?
Methodological Answer:
- 1H NMR : Identifies proton environments, such as the ethyl ester group (δ ~4.3–4.5 ppm for CH₂ and δ ~1.3–1.5 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm for quinoline ring) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (if present) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., loss of ethyl group or CO₂) .
- Elemental Analysis : Validates empirical formula accuracy, particularly for novel derivatives .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
Methodological Answer:
- Standardized Protocols : Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent variability.
- Regioselectivity Control : Adjust substituent positions by modifying electrophilic/nucleophilic agents. For example, ethylation at the 1-position vs. 8-position of the quinoline ring depends on base strength and solvent polarity .
- By-Product Monitoring : Employ TLC or HPLC to track intermediates and isolate target compounds via column chromatography .
Advanced Research Questions
Q. How can regioselectivity challenges in ethylation or halogenation reactions be addressed during derivative synthesis?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For ethylation:
- Electron-Deficient Sites : Use strong bases (e.g., NaH) to deprotonate hydroxyl groups, directing ethylation to the 1-position .
- Steric Hindrance : Bulky substituents at the 2-position may shift reactivity to the 8-position. Computational modeling (DFT) predicts reactive sites .
For halogenation: - Directing Groups : Nitro or methoxy groups at specific positions can steer halogenation to desired sites via resonance or inductive effects .
Q. What strategies resolve contradictions in reported antimicrobial activity data for derivatives of this compound?
Methodological Answer: Discrepancies arise from variations in:
- Test Strains : Use standardized microbial strains (e.g., ATCC references) and include Gram-positive/-negative panels .
- Assay Conditions : Control pH, temperature, and solvent (DMSO vs. water) to ensure compound solubility and stability.
- Structure-Activity Relationships (SAR) : Compare MIC (Minimum Inhibitory Concentration) values across derivatives with systematic substituent changes (e.g., fluoro vs. chloro groups at the 6-position) .
Q. How can X-ray crystallography using SHELX software improve structural accuracy for novel derivatives?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors.
- SHELXL Refinement : Iteratively adjust thermal parameters (ADPs) and occupancy rates for disordered atoms. Hydrogen bonding networks (e.g., between carbonyl and hydroxyl groups) validate tautomeric forms .
- Validation Tools : Use CCDC Mercury for hydrogen-bond analysis and PLATON for symmetry checks .
Q. What methodologies optimize the synthesis of tricyclic fluoroquinolone derivatives from this compound?
Methodological Answer:
- Cyclocondensation : React the core with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form pyrido[2,3-f]quinoxalines. Monitor reaction progress via LC-MS .
- Fluorine Incorporation : Introduce fluoro groups via nucleophilic aromatic substitution (e.g., using KF/18-crown-6) to enhance bioavailability .
Q. How do electronic effects influence the stability and reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 4- and 7-positions activates the quinoline ring for Suzuki-Miyaura coupling by increasing electrophilicity.
- Pd Catalysts : Use Pd(PPh₃)₄ or PdCl₂(dppf) for C-C bond formation at the 3-carboxylate position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote ester hydrolysis—balance with mild bases (K₂CO₃) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the decarboxylation efficiency of this compound?
Methodological Answer: Decarboxylation rates depend on:
- Acid Strength : Strong acids (H₂SO₄) vs. weak acids (acetic acid) yield varying conversion rates.
- Temperature : High temperatures (>150°C) accelerate decarboxylation but risk decomposition. Kinetic studies (TGA/DSC) identify optimal conditions .
- By-Product Identification : Use GC-MS to detect intermediates (e.g., CO₂ release) and adjust protocols accordingly .
Q. What experimental designs mitigate variability in biological activity assays for quinoline-based derivatives?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µg/mL) to establish EC₅₀ values.
- Positive/Negative Controls : Include ciprofloxacin (for antibacterial assays) and solvent-only controls.
- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across triplicate experiments .
Properties
IUPAC Name |
ethyl 4,7-dichloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQZEQRIMVMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482703 | |
Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-19-5 | |
Record name | Ethyl 4,7-dichloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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